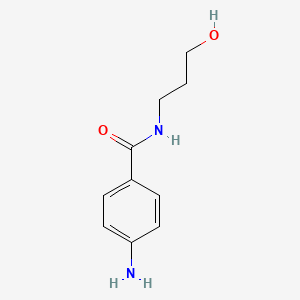

4-amino-N-(3-hydroxypropyl)benzamide

Description

4-Amino-N-(3-hydroxypropyl)benzamide is a benzamide derivative characterized by a 4-aminobenzamide backbone substituted with a 3-hydroxypropyl group at the amide nitrogen.

Properties

IUPAC Name |

4-amino-N-(3-hydroxypropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9-4-2-8(3-5-9)10(14)12-6-1-7-13/h2-5,13H,1,6-7,11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJNWTWOEYAQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-hydroxypropyl)benzamide typically involves the reaction of 4-aminobenzoyl chloride with 3-aminopropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

4-aminobenzoyl chloride+3-aminopropanol→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-hydroxypropyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 4-amino-N-(3-carboxypropyl)benzamide

Reduction: 4-amino-N-(3-aminopropyl)benzamide

Substitution: Various substituted benzamides depending on the reagent used.

Scientific Research Applications

4-amino-N-(3-hydroxypropyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-(3-hydroxypropyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The hydroxypropyl group enhances its solubility and bioavailability, making it a suitable candidate for various biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-N-(3-hydroxypropyl)benzamide (CAS 308298-96-6)

- Structure : Adds a benzimidazole-thioether group to the benzamide core.

- Increased molecular weight (MW) and lipophilicity compared to the parent compound, likely reducing aqueous solubility .

4-Amino-N-(3-(dimethylamino)propyl)benzamide (CAS 53461-08-8)

- Structure: Replaces the hydroxypropyl group with a dimethylamino-propyl chain.

- Key Differences: The dimethylamino group imparts basicity (pKa ~8–9), enhancing solubility in acidic environments. Potential for improved cell membrane permeability due to tertiary amine functionality, a feature exploited in prodrug design .

4-Amino-N-(2-methylphenyl)benzamide (CAS 888-78-8)

- Structure : Substitutes the hydroxypropyl group with a 2-methylphenyl ring.

- Key Differences :

Capivasertib (4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]benzamide analog)

- Structure : A complex derivative featuring a piperidine-carboxamide and chlorophenyl-hydroxypropyl group.

- Key Differences :

4-Amino-3,5-dichloro-N-cyclopropylbenzamide (CAS 60676-83-7)

- Structure : Incorporates dichloro substituents on the benzene ring and a cyclopropyl group on the amide nitrogen.

- The cyclopropyl group introduces conformational rigidity, which may improve selectivity in receptor binding .

Table 1: Comparative Physicochemical Properties

| Compound | Key Substituents | logP (Predicted) | Solubility (Water) | Notable Features |

|---|---|---|---|---|

| 4-Amino-N-(3-hydroxypropyl)benzamide | Hydroxypropyl | ~1.2 | Moderate | Balanced hydrophilicity |

| 4-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-N-(3-hydroxypropyl)benzamide | Benzimidazole-thioether | ~2.8 | Low | Metal coordination potential |

| 4-Amino-N-(3-(dimethylamino)propyl)benzamide | Dimethylamino-propyl | ~1.5 | High (acidic pH) | Enhanced membrane permeability |

| 4-Amino-N-(2-methylphenyl)benzamide | 2-Methylphenyl | ~3.0 | Low | Steric hindrance |

| Capivasertib analog | Chlorophenyl, piperidine | ~2.5 | Moderate | Kinase inhibition |

| 4-Amino-3,5-dichloro-N-cyclopropylbenzamide | Dichloro, cyclopropyl | ~3.2 | Low | Metabolic stability |

Biological Activity

Chemical Properties

4-amino-N-(3-hydroxypropyl)benzamide is an organic compound with the molecular formula and a molecular weight of 194.23 g/mol. Its structure features an amino group and a hydroxypropyl side chain, which contribute to its unique chemical and biological properties. The compound is synthesized through the reaction of 4-aminobenzoyl chloride with 3-aminopropanol, typically in the presence of a base like triethylamine to neutralize the by-product hydrochloric acid.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins, altering their function. The hydroxypropyl group enhances its solubility and bioavailability, making it suitable for various biological applications, including enzyme inhibition and potential therapeutic effects against conditions such as inflammation and cancer .

Enzyme Inhibition Studies

Recent studies have explored the compound as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for regulating blood sugar levels. In vitro assays demonstrated that derivatives of aminobenzamide scaffolds exhibited significant inhibitory activity against DPP-IV, suggesting that modifications to the structure could enhance potency .

Table 1: DPP-IV Inhibition Activity of Aminobenzamide Derivatives

| Compound | Inhibition (%) at 100 μM | Reference |

|---|---|---|

| Compound 1 | 28% | |

| Compound 2 | 38% | |

| This compound | TBD | Ongoing studies |

Therapeutic Potential

The compound has been investigated for its anti-inflammatory and anticancer properties. It has shown promise in preclinical models, indicating its potential as a therapeutic agent. For instance, studies on similar benzamide derivatives suggest that they may exert protective effects in models of heart failure by reducing infarct size and improving left ventricular pressure through modulation of muscarinic receptors and nitric oxide synthase activity .

Case Studies

A notable case study evaluated the effects of a related benzamide derivative on ischemia-reperfusion injury in rat hearts. The study found that treatment with the compound significantly reduced infarct area and improved cardiac function, highlighting the potential for benzamide derivatives in cardiovascular therapies .

Comparative Analysis with Similar Compounds

This compound can be compared to other aminobenzamide derivatives regarding solubility, reactivity, and biological efficacy.

Table 2: Comparison of Biological Activities

| Compound Name | Solubility | DPP-IV Inhibition | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | TBD | TBD |

| 4-amino-N-(2-hydroxyethyl)benzamide | Moderate | TBD | Moderate |

| 4-amino-N-(4-hydroxybutyl)benzamide | Low | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.